molecular formula C13H6F3NO2S2 B2784293 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid CAS No. 478080-13-6

3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B2784293
CAS No.: 478080-13-6
M. Wt: 329.31
InChI Key: DATGNBAKWXHSMN-UHFFFAOYSA-N
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Description

3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound characterized by its fused thiophene and pyridine rings, along with a trifluoromethyl group and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid typically involves multiple steps, starting with the construction of the thiophene and pyridine rings. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve high temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to binding affinity and specificity towards biological targets.

Industry: In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • 3-(2-Thienyl)acrylic acid: Similar thiophene-containing compound but lacks the pyridine and trifluoromethyl groups.

  • 6-(Trifluoromethyl)thiophene-2-carboxylic acid: Contains the trifluoromethyl group but lacks the fused pyridine ring.

Uniqueness: 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid is unique due to its combination of thiophene and pyridine rings, along with the trifluoromethyl group. This combination provides distinct chemical and physical properties that are not found in simpler thiophene or pyridine derivatives.

Properties

IUPAC Name

3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F3NO2S2/c14-13(15,16)6-4-8-10(17-5-6)9(7-2-1-3-20-7)11(21-8)12(18)19/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATGNBAKWXHSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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